B1579525 N-α-Fmoc-N-γ-Z-D-2,4-diaminobutyric acid

N-α-Fmoc-N-γ-Z-D-2,4-diaminobutyric acid

Cat. No.: B1579525
M. Wt: 474.5
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Properties N-α-Fmoc-N-γ-Z-D-2,4-diaminobutyric acid is a protected derivative of the non-proteinogenic amino acid 2,4-diaminobutyric acid (Dab). Its structure features two orthogonal protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl) at the α-amino group, which is base-labile and commonly used in solid-phase peptide synthesis (SPPS).
  • Z (benzyloxycarbonyl) at the γ-amino group, a robust protecting group removable via catalytic hydrogenolysis or strong acids like HBr .

Properties

Molecular Weight

474.5

Origin of Product

United States

Comparison with Similar Compounds

Key Data

  • Molecular Formula : C₂₇H₂₆N₂O₆
  • Molecular Weight : 474.5 g/mol
  • CAS No.: 252049-08-4 .
  • Configuration : D-isomer, which enhances resistance to enzymatic degradation in peptide therapeutics .

This compound is widely used in peptide synthesis to introduce Dab residues with selective deprotection strategies.

Comparison with Similar Compounds

Protecting Group Variations

The γ-amino protecting group significantly influences reactivity, stability, and application. Key analogs include:

Compound Name Protecting Groups (α/γ) Deprotection Conditions Molecular Weight (g/mol) Key Applications/Advantages References
N-α-Fmoc-N-γ-Z-D-2,4-diaminobutyric acid Fmoc/Z Fmoc: Piperidine (base); Z: H₂/Pd or HBr 474.5 Robust γ-protection; SPPS compatibility
N-α-Fmoc-N-γ-Boc-D-2,4-diaminobutyric acid Fmoc/Boc Boc: TFA (acid); Fmoc: Piperidine ~424–440 Orthogonal deprotection; acid-stable
N-α-Fmoc-N-γ-Alloc-D-2,4-diaminobutyric acid Fmoc/Alloc Alloc: Pd(0)/nucleophiles 424.45 Mild deprotection; sensitive sequences
N-α-Fmoc-N-γ-Ac-D-2,4-diaminobutyric acid Fmoc/Ac Ac: Hydroxylamine (basic) 382.38 Small steric profile; niche applications
N-α-Fmoc-N-γ-Dnp-D-2,4-diaminobutyric acid Fmoc/Dnp Dnp: Photolysis (UV light) ~500 (estimated) Light-triggered cleavage; specialized uses

Key Observations :

  • Z vs. Boc : Z offers greater acid stability than Boc but requires harsher deprotection (e.g., HBr). Boc is preferred in Fmoc-based SPPS for orthogonal removal with TFA .
  • Alloc : Ideal for stepwise synthesis due to palladium-mediated deprotection under neutral conditions, avoiding acidic/basic environments .
  • Acetyl (Ac): Limited to applications where minimal steric hindrance is critical, but less stable under basic conditions .

Isomerism and Positional Variations

  • D vs. L Configuration : The D-isomer (target compound) is less common but valuable in designing protease-resistant peptides. L-isomers (e.g., Fmoc-L-Dab(Z)-OH) are standard in natural peptide sequences .
  • Positional Isomers: Compounds like N-α-Fmoc-N-β-Boc-D-3,4-diaminobutyric acid (3,4-Dab) alter backbone geometry, affecting peptide folding and interactions .

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